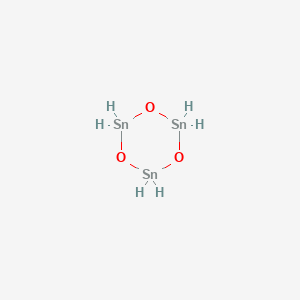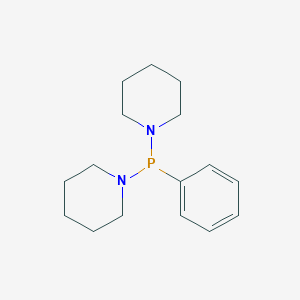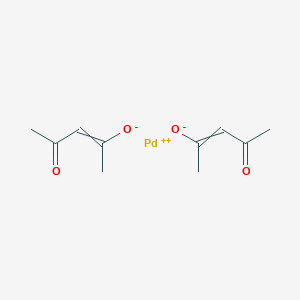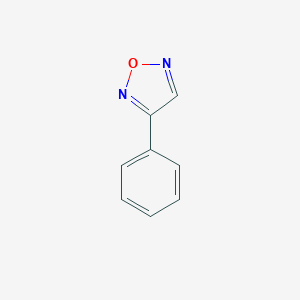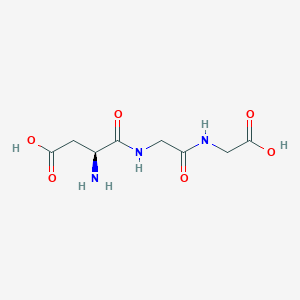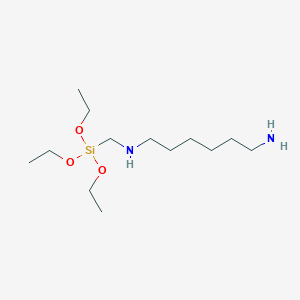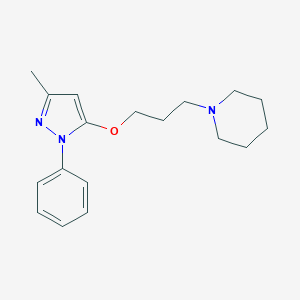
Ethene-1-ylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene-1-ylium is a chemical compound that is commonly used in scientific research applications. It is also known as vinyl cation or ethenyl cation. This compound has a unique structure that makes it useful in a variety of research studies.
Wirkmechanismus
The mechanism of action of ethene-1-ylium is based on its highly reactive nature. It can react with a variety of nucleophiles such as alcohols, amines, and thiols. This reactivity makes it useful in a variety of organic synthesis reactions.
Biochemische Und Physiologische Effekte
Ethene-1-ylium has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and potentially toxic. Therefore, it should be handled with caution in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ethene-1-ylium in laboratory experiments is its reactivity. It can be used as a reactive intermediate in a variety of organic synthesis reactions. However, its highly reactive nature also makes it potentially dangerous to handle. Therefore, it should be handled with caution and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the research on ethene-1-ylium. One potential area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of ethene-1-ylium is typically achieved through the protonation of vinyl ethers or other vinyl derivatives. The most common method involves the reaction of vinyl ethers with strong acids such as triflic acid or sulfuric acid. This reaction results in the formation of ethene-1-ylium as an intermediate product.
Wissenschaftliche Forschungsanwendungen
Ethene-1-ylium is a versatile compound that has a wide range of scientific research applications. It is commonly used as a reactive intermediate in organic synthesis reactions. It is also used as a precursor for the synthesis of various organic compounds such as vinyl sulfones, vinyl ketones, and vinyl esters.
Eigenschaften
CAS-Nummer |
14604-48-9 |
|---|---|
Produktname |
Ethene-1-ylium |
Molekularformel |
C2H3+ |
Molekulargewicht |
27.05 g/mol |
IUPAC-Name |
ethene |
InChI |
InChI=1S/C2H3/c1-2/h1H,2H2/q+1 |
InChI-Schlüssel |
QLLSNXSJBAXPLZ-UHFFFAOYSA-N |
SMILES |
C=[CH+] |
Kanonische SMILES |
C=[CH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



